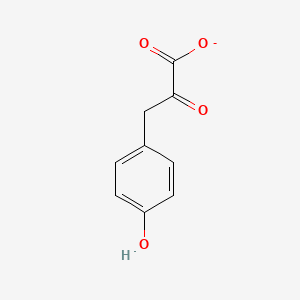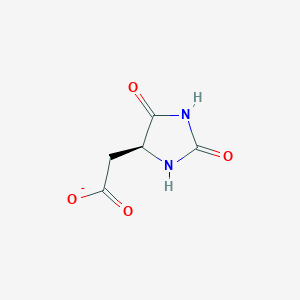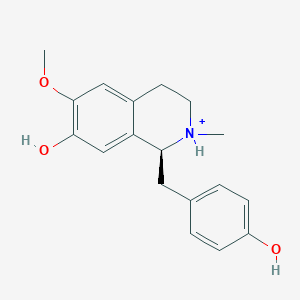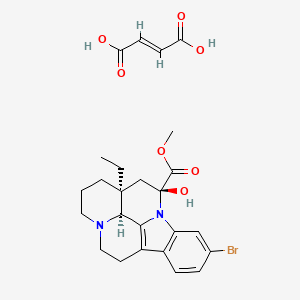
Fumaramic acid
概要
説明
Fumaramic acid, also known as trans-butenedioic acid, is an organic compound with the chemical formula HO₂CCH=CHCO₂H. It is a white crystalline solid that occurs widely in nature and has a fruit-like taste. This compound is an important intermediate in the citric acid cycle, which is used by cells to produce energy in the form of adenosine triphosphate (ATP) from food. It is found in various plants, fungi, and lichens, and is also produced in human skin when exposed to sunlight .
準備方法
Synthetic Routes and Reaction Conditions: Fumaramic acid can be synthesized through the isomerization of maleic acid. This process involves heating maleic acid in the presence of a catalyst such as hydrochloric acid or by using non-catalytic methods under specific temperature and pressure conditions . Another method involves the oxidation of succinic acid using the enzyme succinate dehydrogenase .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic isomerization of maleic acid anhydride. This process is carried out by heating maleic acid anhydride in the presence of water and a catalyst such as vanadyl pyrophosphate (VO)₂P₂O₅ . Additionally, biotechnological production methods using fungi of the genus Rhizopus have been developed to produce this compound from renewable raw materials .
化学反応の分析
Types of Reactions: Fumaramic acid undergoes various chemical reactions, including:
Isomerization: Conversion to maleic acid under catalytic or non-catalytic conditions.
Hydration: Formation of malic acid in the presence of an acid catalyst.
Oxidation: Conversion to oxaloacetic acid via enzymatic oxidation.
Common Reagents and Conditions:
Catalysts: Hydrochloric acid, vanadyl pyrophosphate.
Conditions: Elevated temperatures (448-623 K) and pressures (1400 kPa) for hydration reactions.
Major Products:
Malic Acid: Formed through hydration.
Oxaloacetic Acid: Formed through oxidation.
科学的研究の応用
Fumaramic acid has diverse applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of polymers such as unsaturated polyester resins and alkyd resins.
Biology: An intermediate in the citric acid cycle, playing a crucial role in cellular respiration.
Industry: Used as an acidulant and flavor enhancer in the food industry, and as a feed preservative.
作用機序
Fumaramic acid exerts its effects through various molecular targets and pathways:
Enzymatic Activity: Acts as a substrate for succinate dehydrogenase in the citric acid cycle, leading to the production of ATP.
Anti-inflammatory Effects: this compound esters disrupt the binding of Keap1 to Nrf2, leading to the activation of antioxidant response genes.
Immunomodulation: Modulates cytokine expression and inhibits keratinocyte proliferation.
類似化合物との比較
- Maleic Acid
- Succinic Acid
- Crotonic Acid
- Fumaryl Chloride
- Fumaronitrile
- Dimethyl Fumarate
- Ammonium Fumarate
- Iron (II) Fumarate
Fumaramic acid’s stability and unique reactivity make it a valuable compound in various applications, distinguishing it from its similar counterparts.
特性
IUPAC Name |
4-amino-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQTNAZHBEJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870612 | |
| Record name | 4-Amino-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


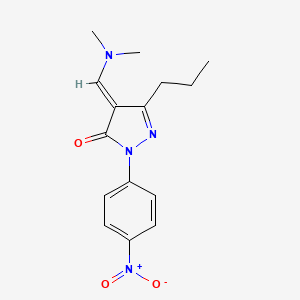
![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)
![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
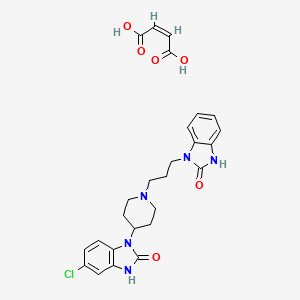
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1235627.png)
![(6R,7R)-7-[[(2E)-2-(carboxymethoxyimino)-2-(1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235632.png)

